3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime
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Overview
Description
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an oxime group, a phenylhydrazono group, and a phenyl group attached to a propanal backbone. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and material science.
Mechanism of Action
Target of Action
Mode of Action
Result of Action
It has been reported that the compound shows promising antimicrobial efficacy against various pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime typically involves the reaction of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then isolated by filtration, washed with hot methanol, and dried under vacuum .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenylhydrazono group can participate in substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylhydrazono derivatives.
Scientific Research Applications
Biology and Medicine: Research has shown that metal complexes of this compound exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a potential candidate for the development of new antimicrobial agents .
Industry: In the field of material science, the compound and its metal complexes are explored for their optoelectronic properties. They are studied for applications in dye-sensitized solar cells, photodiodes, and photocatalysis due to their semiconducting nature and favorable band gap values .
Comparison with Similar Compounds
- 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal
- 3-(4-chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal
- 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal
Comparison: Compared to its analogs, 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime exhibits unique properties due to the presence of the oxime group. This functional group enhances its reactivity and ability to form stable metal complexes, making it more versatile in applications such as antimicrobial agents and optoelectronic materials .
Properties
IUPAC Name |
(2E,3E)-3-hydroxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(12-7-3-1-4-8-12)14(11-16-20)18-17-13-9-5-2-6-10-13/h1-11,17,20H/b16-11+,18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFGLILFPGZGV-MXJCQBOHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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